molecular formula C28H27N5O2S B11235335 N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11235335
M. Wt: 497.6 g/mol
InChI Key: VJRXSBLRVPTHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, an indole moiety, and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The triazole and indole intermediates are then coupled using a sulfanyl linkage, often facilitated by thiol reagents and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

    Final Assembly: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The triazole and indole moieties are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H27N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H27N5O2S/c1-4-35-21-14-12-20(13-15-21)33-27(23-16-29-25-10-6-5-9-22(23)25)31-32-28(33)36-17-26(34)30-24-11-7-8-18(2)19(24)3/h5-16,29H,4,17H2,1-3H3,(H,30,34)

InChI Key

VJRXSBLRVPTHLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3C)C)C4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.